molecular formula C10H10INO3 B13987912 2-(Acetyloxy)-N-(4-iodophenyl)acetamide CAS No. 473883-36-2

2-(Acetyloxy)-N-(4-iodophenyl)acetamide

Cat. No.: B13987912
CAS No.: 473883-36-2
M. Wt: 319.10 g/mol
InChI Key: MGVJAEFONJKUGT-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-N-(4-iodophenyl)acetamide is an organic compound that features an acetoxy group and an iodophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-N-(4-iodophenyl)acetamide typically involves the acetylation of N-(4-iodophenyl)acetamide. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenylacetamides.

Scientific Research Applications

2-(Acetyloxy)-N-(4-iodophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the iodophenyl group can participate in various binding interactions. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodophenyl)acetic acid: This compound shares the iodophenyl group but lacks the acetoxy group.

    N-(4-Iodophenyl)acetamide: This compound is similar but does not have the acetoxy group attached to the acetamide backbone.

Uniqueness

2-(Acetyloxy)-N-(4-iodophenyl)acetamide is unique due to the presence of both the acetoxy and iodophenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

473883-36-2

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

[2-(4-iodoanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C10H10INO3/c1-7(13)15-6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)

InChI Key

MGVJAEFONJKUGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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